molecular formula C20H19N3O B3868165 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile

Cat. No. B3868165
M. Wt: 317.4 g/mol
InChI Key: AYMRXRCYLSQJBC-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile, also known as BBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile is not fully understood. However, it is believed to act as an electron acceptor, which facilitates charge transport in organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile is its excellent electron transport properties, which make it a promising candidate for use in organic electronic devices. However, one of the limitations is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile and its potential applications in other fields, such as catalysis and biomedicine.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)acrylonitrile has been studied extensively for its potential applications in the field of organic electronics. It has been found to exhibit excellent electron transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-3-12-24-17-10-8-15(9-11-17)13-16(14-21)20-22-18-6-4-5-7-19(18)23-20/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMRXRCYLSQJBC-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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